N-TERT-BUTYL-D9-PHENYL-D5-NITRONE N-TERT-BUTYL-D9-PHENYL-D5-NITRONE
Brand Name: Vulcanchem
CAS No.: 119391-92-3
VCID: VC0040901
InChI: InChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9-/i1D3,2D3,3D3,4D,5D,6D,7D,8D
SMILES: CC(C)(C)[N+](=CC1=CC=CC=C1)[O-]
Molecular Formula: C11H15NO
Molecular Weight: 191.332

N-TERT-BUTYL-D9-PHENYL-D5-NITRONE

CAS No.: 119391-92-3

Cat. No.: VC0040901

Molecular Formula: C11H15NO

Molecular Weight: 191.332

* For research use only. Not for human or veterinary use.

N-TERT-BUTYL-D9-PHENYL-D5-NITRONE - 119391-92-3

Specification

CAS No. 119391-92-3
Molecular Formula C11H15NO
Molecular Weight 191.332
IUPAC Name N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1-(2,3,4,5,6-pentadeuteriophenyl)methanimine oxide
Standard InChI InChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9-/i1D3,2D3,3D3,4D,5D,6D,7D,8D
Standard InChI Key IYSYLWYGCWTJSG-IJUZYFTRSA-N
SMILES CC(C)(C)[N+](=CC1=CC=CC=C1)[O-]

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

N-TERT-BUTYL-D9-PHENYL-D5-NITRONE is a stable isotope-labeled compound characterized by the following identifiers:

ParameterValue
CAS Registry Number119391-92-3
PubChem CID56845860
Product ID (commercial)AG008SYP
Molecular FormulaC₁₁H₁₅NO (with deuterium substitutions)
IUPAC NameN-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1-(2,3,4,5,6-pentadeuteriophenyl)methanimine oxide

Structural Features

The compound consists of a nitrone functional group (C=N⁺-O⁻) that serves as a bridging moiety between a deuterated phenyl ring and a fully deuterated tert-butyl group. The phenyl ring contains five deuterium atoms (D5) replacing all hydrogen atoms on the aromatic ring, while the tert-butyl group features nine deuterium atoms (D9) replacing all hydrogen atoms on the methyl groups .

The structural representation can be expressed through the following notations:

Notation TypeStructural Representation
SMILES[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=N+$$O-])[2H])[2H]
InChIInChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9-/i1D3,2D3,3D3,4D,5D,6D,7D,8D
InChIKeyIYSYLWYGCWTJSG-IJUZYFTRSA-N

Physical and Chemical Properties

Fundamental Properties

The physical and chemical properties of N-TERT-BUTYL-D9-PHENYL-D5-NITRONE distinguish it from its non-deuterated counterpart, particularly in terms of spectroscopic behavior and reaction kinetics.

PropertyValueReference
Molecular Weight191.33 g/mol
Exact Mass191.203238545 Da
XLogP31.3
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count2
Isotopic Purity98%D

Synthesis and Preparation Methods

Significance of Isotopic Labeling

The strategic incorporation of deuterium atoms serves several important functions in this compound:

  • Creates a molecule with distinctive spectroscopic properties for analytical applications

  • Provides potential kinetic isotope effects that may alter reactivity at labeled positions

  • Enables mechanistic studies where deuterium can serve as a traceable marker

  • Enhances stability in certain chemical environments due to the stronger carbon-deuterium bond compared to carbon-hydrogen bond

Research Applications

Spin Trapping and Free Radical Research

N-TERT-BUTYL-D9-PHENYL-D5-NITRONE belongs to a class of compounds widely utilized as spin traps in electron paramagnetic resonance (EPR) spectroscopy. The nitrone functional group reacts with transient free radicals to form more stable radical adducts that can be detected and characterized by EPR.

The deuteration in this compound offers several advantages for spin trapping applications:

  • Simplified EPR spectra due to altered hyperfine coupling constants from deuterium atoms

  • Enhanced distinction between different radical species based on their interaction with the deuterated portions

  • Potential for longer-lived radical adducts due to reduced degradation pathways

Analytical Applications

As a deuterium-labeled compound, N-TERT-BUTYL-D9-PHENYL-D5-NITRONE serves important functions in analytical chemistry:

  • Internal standard for quantitative analysis of related non-deuterated nitrones

  • Reference material for mass spectrometric studies

  • Probe for investigating reaction mechanisms where hydrogen/deuterium exchange might occur

  • Standard for isotope dilution mass spectrometry

ParameterValue
Product IDAG008SYP
CAS Number119391-92-3
Purity98%D
Available Quantities50mg, 100mg (bulk inquiries possible)
Delivery Lead TimeApproximately 10 working days

This information is based on the AnHorn Shop listing, which indicates that the compound is primarily marketed for research purposes .

Structure-Property Relationships

Impact of Deuteration on Chemical Behavior

The deuterium substitution in N-TERT-BUTYL-D9-PHENYL-D5-NITRONE introduces subtle but significant changes to its chemical behavior compared to the non-deuterated analog:

  • Slightly stronger carbon-deuterium bonds (compared to carbon-hydrogen bonds) due to reduced zero-point energy

  • Potential primary kinetic isotope effects in reactions involving cleavage of C-D bonds

  • Secondary isotope effects that may influence the reactivity of adjacent functional groups

  • Altered vibrational frequencies that can affect reaction transition states

These effects, while often small in magnitude, can provide valuable mechanistic insights when the compound is used in comparative studies with non-deuterated counterparts.

Spectroscopic Distinctions

The deuteration pattern creates distinctive spectroscopic properties that differentiate this compound from its non-deuterated analog:

  • In NMR spectroscopy: Deuterium has a different magnetic moment than hydrogen, resulting in significantly reduced signal intensity at deuterated positions

  • In IR spectroscopy: C-D stretching vibrations occur at lower frequencies than corresponding C-H vibrations

  • In mass spectrometry: The molecular weight shift and fragmentation pattern allow clear distinction from non-deuterated species

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